3-Amino-4-methoxybenzoic acid CAS number 2840-26-8 properties
3-Amino-4-methoxybenzoic acid CAS number 2840-26-8 properties
An In-depth Technical Guide to 3-Amino-4-methoxybenzoic Acid (CAS 2840-26-8) for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 3-Amino-4-methoxybenzoic acid, a pivotal chemical intermediate for professionals in research, development, and pharmaceutical sciences. Moving beyond basic data, we delve into the causality behind its properties, its strategic applications, and the validated protocols essential for its effective use.
Core Molecular Identity and Physicochemical Profile
3-Amino-4-methoxybenzoic acid (CAS No. 2840-26-8) is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a methoxy group, and a carboxylic acid on a benzene ring, imparts a unique combination of reactivity and functionality. This trifunctional nature is the cornerstone of its versatility as a building block in complex organic synthesis.
Molecular Structure
Caption: 2D structure of 3-Amino-4-methoxybenzoic acid.
Key Physicochemical Properties
The properties summarized below are critical for experimental design, dictating choices for solvents, reaction temperatures, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 2840-26-8 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1][3] |
| Molecular Weight | 167.16 g/mol | [1][3] |
| Appearance | White to light yellow/gray/brown crystal powder.[3][4] | [3][4][5] |
| Melting Point | 208-210 °C | [3][6][7] |
| Boiling Point | ~295.7 °C (rough estimate) | [3][7] |
| Water Solubility | Soluble | [3][7] |
| Density | ~1.29 g/cm³ (rough estimate) | [3][7] |
| pKa | 4.69 ± 0.10 (Predicted) | [3][7] |
| Storage Conditions | Room temperature, in a dark, dry, and well-ventilated place under an inert atmosphere.[3][5] | [3][5] |
Spectroscopic Signature for Structural Verification
Confirmation of identity and purity is paramount. While raw spectra are database-dependent, the expected spectroscopic characteristics are outlined here for validation purposes.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a singlet for the methoxy (-OCH₃) protons, and broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons, which may exchange with D₂O.
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¹³C NMR: The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid at the most downfield position.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected absorptions include N-H stretching for the primary amine, broad O-H stretching for the carboxylic acid, C=O stretching for the carbonyl group, and C-O stretching for the methoxy ether linkage.[2]
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ).[2] Fragmentation patterns can further confirm the structure.
Further spectral data, including NMR, IR, and Mass Spec, can be accessed through public databases like PubChem for comparison.[2][8]
Chemical Reactivity and Synthetic Strategy
The utility of 3-Amino-4-methoxybenzoic acid stems from the distinct reactivity of its three functional groups. This allows for selective and sequential chemical modifications, making it a highly valuable scaffold.
Caption: Key reaction pathways for 3-Amino-4-methoxybenzoic acid.
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Amino Group (-NH₂): As a nucleophile, the primary amine readily undergoes acylation to form amides. It can also be diazotized with nitrous acid and subsequently used in Sandmeyer-type reactions to introduce a wide range of substituents.
-
Carboxylic Acid (-COOH): This group is central to its use in building larger molecules. It can be converted to esters (esterification) or, more importantly, coupled with amines to form amide bonds. This amide coupling is fundamental to its application in synthesizing drug candidates.[9]
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methoxy groups. The positions ortho and para to these activators are the most reactive sites for substitution.
Applications in Drug Discovery and Industry
The strategic value of this compound is most evident in its application as a key intermediate.[10]
Caption: Major application areas stemming from the core compound.
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Oncology Research: It is a documented reactant for synthesizing Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[3][11][12] These agents are crucial in oncology for preventing angiogenesis, the formation of new blood vessels that tumors need to grow.[3]
-
Antimitotic Agents: The compound is used to prepare dihydroisoquinoline derivatives that act as tubulin polymerization inhibitors.[3][12] By disrupting the cellular machinery responsible for cell division, these molecules have potential as cancer therapeutics.[3]
-
General Pharmaceutical Intermediates: Its derivatives have been explored for producing compounds with analgesic, anti-inflammatory, and antipyretic properties.[9]
-
Agrochemical and Pigment Industries: Beyond pharmaceuticals, it serves as a vital raw material in the agrochemical sector for crop protection and in the manufacturing of organic pigments and dyes.[3][13][14][15]
Validated Experimental Protocols
The following protocols are provided as a guide for common transformations. All procedures should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Protocol 5.1: Synthesis of 3-Amino-4-methoxybenzoic acid via Nitro Reduction
This protocol is based on a common synthetic route involving the reduction of a nitro group precursor.[11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4-methoxy-3-nitrobenzoic acid (1 equivalent).
-
Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10% by weight of the starting material).
-
Hydrogenation: Seal the flask and purge with hydrogen gas (H₂). Maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. This process can take several hours.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-Amino-4-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to afford a white to light yellow solid.
Protocol 5.2: Amide Coupling to Synthesize 3-Amino-4-methoxy-N-phenylbenzamide
This protocol demonstrates a key downstream application, forming an amide bond.[9]
-
Activation of Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-4-methoxybenzoic acid (1 equivalent) in a dry aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Coupling Reagents: Add a peptide coupling agent such as EDC (1.1 equivalents) and an activator like HOBt (1.1 equivalents). Stir for 15-20 minutes at room temperature to form the active ester.
-
Amine Addition: Add aniline (1 equivalent) to the reaction mixture, followed by a non-nucleophilic base such as Triethylamine (TEA) or DIPEA (1.5 equivalents).
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃ solution), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to obtain the pure amide.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. This compound is classified as an irritant.[16]
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2][16] H319: Causes serious eye irritation.[2][16] H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust.[2][5] P264: Wash skin thoroughly after handling.[4][16] P280: Wear protective gloves/eye protection/face protection.[16] P302+P352: IF ON SKIN: Wash with plenty of water.[16] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile rubber).[16]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5][16] Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.[4]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[5][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek medical attention if irritation persists.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][16]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[3][5][10] An inert atmosphere is recommended for long-term storage to prevent oxidation.[3]
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3-Amino-4-methoxybenzoic acid(2840-26-8)MSDS Melting Point ... - ChemicalBook.
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3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem - NIH.
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SAFETY DATA SHEET - TCI Chemicals.
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3-Amino-4-methoxybenzoic Acid 2840-26-8 - TCI Chemicals.
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3-Amino-4-methoxybenzoic acid - Fluorochem.
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2840-26-8|3-Amino-4-methoxybenzoic acid|BLD Pharm.
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CAS No : 2840-26-8| Chemical Name : 3-Amino-4-methoxybenzoic Acid | Pharmaffiliates.
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